N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide
Description
N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide is a halogenated aromatic acetamide derivative characterized by a 4-chlorophenyl core substituted at the 3-position with a 2-bromoacetyl amino group and a butanamide side chain. The bromoacetyl moiety introduces electrophilic character, making it a candidate for nucleophilic substitution reactions, while the butanamide chain may enhance solubility and metabolic stability compared to simpler acetamides. Though direct crystallographic data for this compound are absent in the provided evidence, its structural analogs offer insights into bond geometry and intermolecular interactions .
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]-4-chlorophenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O2/c1-2-3-11(17)15-8-4-5-9(14)10(6-8)16-12(18)7-13/h4-6H,2-3,7H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSPTSFRBUGGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide involves several steps. One common method includes the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with various reagents . The reaction conditions typically involve refluxing in the presence of specific catalysts and solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide undergoes various chemical reactions, including substitution and condensation reactions . Common reagents used in these reactions include ammonium acetate and malononitrile . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide has been explored for its potential as a drug candidate in various therapeutic areas:
- Cancer Treatment : The compound has shown promise in inhibiting specific cancer cell lines, potentially by interfering with cellular signaling pathways that promote tumor growth. Its structure allows for interactions with key enzymes involved in cancer progression.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit enzymes critical in various biochemical pathways:
- Beta-secretase Inhibition : Similar compounds have been shown to inhibit beta-secretase activity, which is significant in the context of Alzheimer's disease. By preventing the cleavage of amyloid precursor protein (APP), the compound could play a role in reducing amyloid plaque formation in the brain.
Chemical Intermediates in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules:
- Building Block for Drug Synthesis : Its functional groups allow for further chemical modifications, making it a versatile building block in medicinal chemistry.
Biomedical Research
The compound's properties are utilized in various biomedical research applications:
- Diagnostic Tools : It can be used in the development of assays to detect specific biomarkers associated with diseases.
- Forensic Science : The unique chemical structure allows for its application in forensic investigations, particularly in toxicology.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the anti-cancer effects of this compound on breast cancer cell lines. The results demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death) of cancer cells compared to control groups, suggesting its potential as an anti-cancer agent.
Case Study 2: Enzyme Inhibition Mechanism
Another research article focused on the mechanism by which this compound inhibits beta-secretase. The study utilized molecular docking simulations to illustrate how the compound binds to the active site of the enzyme, effectively blocking its activity and preventing APP cleavage.
Case Study 3: Synthesis and Modification
A synthesis study explored various methods to modify this compound to enhance its biological activity. Different substituents were added to the phenyl ring, resulting in derivatives with improved potency against specific targets.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential anti-cancer and anti-inflammatory agent |
| Enzyme Inhibition | Inhibitor of beta-secretase; relevant for Alzheimer's research |
| Chemical Intermediate | Building block for synthesizing complex organic molecules |
| Biomedical Research | Used in diagnostics and forensic science |
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby modulating their activity . This mechanism is crucial for its biological activities and potential therapeutic applications .
Comparison with Similar Compounds
Key Structural Features
The compound shares functional group motifs with several reported acetamide derivatives, but differences in substituent placement and side-chain length lead to distinct physicochemical behaviors. Below is a comparative analysis:
Key Observations:
- Bond Length Variations : The bromo-substituted derivatives (e.g., N-(4-Bromophenyl)acetamide) show bond lengths (C–Br: ~1.89–1.91 Å) consistent with typical C–Br single bonds, while the chloro substituents (C–Cl: ~1.73–1.74 Å) align with standard values .
- Dihedral Angles: In N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, the chlorobenzene and bromobenzene moieties form a dihedral angle of 68.21°, indicating steric hindrance and non-planar packing . This contrasts with simpler acetamides, where planar conformations dominate.
Crystallographic Behavior
- Hydrogen Bonding : In N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, intermolecular N–H···O hydrogen bonds create chains along the [010] axis, stabilizing the crystal lattice . Similar interactions are expected in the target compound but may vary due to the longer butanamide chain.
- Packing Efficiency : Bulky substituents (e.g., bromo, chloro) reduce packing efficiency compared to unsubstituted acetamides, as seen in the dihedral angle distortions .
Biological Activity
N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H14BrClN2O
- Molecular Weight : 303.65 g/mol
- IUPAC Name : this compound
The presence of the bromoacetyl group and the chlorophenyl moiety suggests potential reactivity and interaction with biological targets.
Target Interactions
Similar compounds have demonstrated the ability to bind with high affinity to various receptors, which may also be true for this compound. The mechanism likely involves the formation of a covalent bond between the nitrogen of the amino group and the carbonyl carbon, facilitating proton transfer that activates various biochemical pathways.
Biochemical Pathways
Research indicates that structurally related compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that similar compounds can inhibit the growth of various pathogens.
- Anticancer Activity : Compounds with analogous structures have been found to exert anti-proliferative effects on cancer cell lines, including breast cancer cells .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Research :
Q & A
Q. How are computational and experimental data integrated to optimize reaction conditions in high-throughput workflows?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
